molecular formula C6H14O2 B108718 (R)-(-)-2-Methyl-2,4-pentanediol CAS No. 64229-01-2

(R)-(-)-2-Methyl-2,4-pentanediol

Cat. No.: B108718
CAS No.: 64229-01-2
M. Wt: 118.17 g/mol
InChI Key: SVTBMSDMJJWYQN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(-)-2-Methyl-2,4-pentanediol is an organic compound with the molecular formula C6H14O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-(-)-2-Methyl-2,4-pentanediol typically involves the reduction of the corresponding ketone, 2-methylpentane-2,4-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient and scalable production of the diol with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl groups with chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed:

    Oxidation: 2-Methylpentane-2,4-dione or 2-methylpentanoic acid.

    Reduction: 2-Methylpentane.

    Substitution: 2-Chloro-2-methylpentane.

Scientific Research Applications

(R)-(-)-2-Methyl-2,4-pentanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for proteins and enzymes in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent due to its biological activity.

    Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (R)-(-)-2-Methyl-2,4-pentanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Methyl-2,4-pentanediol: Similar structure but lacks chirality.

    1,2-Hexanediol: Different carbon chain length and position of hydroxyl groups.

    2,3-Butanediol: Different carbon chain length and position of hydroxyl groups.

Uniqueness: (R)-(-)-2-Methyl-2,4-pentanediol is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and chiral recognition processes. Its ability to form hydrogen bonds and interact selectively with chiral receptors makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(4R)-2-methylpentane-2,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBMSDMJJWYQN-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107-41-5, 99210-90-9
Record name Hexylene glycol
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Record name 2-Methyl-(R)-2,4-pentanediol
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